Sitafloxacin

概要

説明

シタフロキサシンは、さまざまな細菌感染症の治療に有望なフルオロキノロン系抗生物質です。これは、オフロキサシンとレボフロキサシンも市場に出した第一三共株式会社によって発見されました。 シタフロキサシンは現在、日本ではグレイスビットという商品名で販売されています 。 その広域スペクトル抗菌活性はよく知られており、特にグラム陽性菌とグラム陰性菌に対して有効です .

準備方法

シタフロキサシンの合成は、2,4,5-トリフルオロ-3-クロロ安息香酸とオキサリルクロリドの反応でアシルクロリド中間体を生成することから始まる、いくつかのステップを伴います。 この中間体は、エステル化、置換、環化、脱保護反応を経て、シタフロキサシンになります 。 シタフロキサシンの工業生産は、同様のステップを伴いますが、収率と純度が向上するように最適化されています。 反応条件には、通常、ジクロロメタンなどの溶媒と、トリエチルアミンや水酸化ナトリウムなどの試薬の使用が含まれます .

3. 化学反応の分析

シタフロキサシンは、以下を含むさまざまな化学反応を起こします。

酸化: シタフロキサシンは、酸性条件下で酸化されて、対応するN-オキシド誘導体を形成することができます。

還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して、アミン形に還元することができます。

置換: シタフロキサシンは、特にフッ素と塩素の位置で、メトキシドナトリウムなどの試薬を使用して、求核置換反応を起こすことができます.

これらの反応で使用される一般的な試薬と条件には、加水分解のための塩酸、置換のためのメトキシドナトリウム、還元のための水素化リチウムアルミニウムが含まれます。 これらの反応から生成される主な生成物には、N-オキシド誘導体、アミン形、および置換アナログが含まれます .

4. 科学研究での応用

シタフロキサシンは、幅広い科学研究の用途があります。

化学: フルオロキノロン系抗生物質とその化学的性質の研究における参照化合物として使用されます。

生物学: シタフロキサシンは、細菌の耐性機構と抗生物質の有効性を理解するために、微生物学的試験で使用されます。

医学: 臨床的には、シタフロキサシンは、呼吸器感染症、尿路感染症、皮膚感染症など、感受性のある細菌が原因の感染症の治療に使用されます.

化学反応の分析

Sitafloxacin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under acidic conditions to form its corresponding N-oxide derivative.

Reduction: The compound can be reduced to its amine form using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include hydrochloric acid for hydrolysis, sodium methoxide for substitution, and lithium aluminum hydride for reduction. The major products formed from these reactions include N-oxide derivatives, amine forms, and substituted analogs .

科学的研究の応用

Sitafloxacin has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of fluoroquinolone antibiotics and their chemical properties.

Biology: this compound is used in microbiological studies to understand bacterial resistance mechanisms and the efficacy of antibiotics.

作用機序

シタフロキサシンは、DNA複製と転写に不可欠な酵素である細菌のDNAジャイレースとトポイソメラーゼIVを阻害することによって、その抗菌効果を発揮します。 これらの酵素に結合することにより、シタフロキサシンは細菌DNAのスーパーコイル化とアンコイル化を防ぎ、細菌細胞分裂の阻害につながり、最終的に細胞死を引き起こします 。 シタフロキサシンは、それぞれDNAジャイレースとトポイソメラーゼIVのサブユニットをコードするgyrA遺伝子とparC遺伝子を標的としています .

6. 類似の化合物との比較

シタフロキサシンは、シプロフロキサシン、レボフロキサシン、モキシフロキサシンなどの他の化合物を含む、フルオロキノロン系抗生物質のクラスに属しています。 これらの抗生物質と比較して、シタフロキサシンはより広範な活性範囲を持ち、特定の耐性菌株に対してより効果的です 。 たとえば、シタフロキサシンは、メチシリン耐性黄色ブドウ球菌(MRSA)およびシプロフロキサシン耐性大腸菌に対してより高い活性を示しました 。 その独特の化学構造(スピロ環状アミン部分を有する)は、その抗菌活性の向上と、耐性機構に対する感受性の低下に寄与しています .

類似の化合物には以下が含まれます。

- シプロフロキサシン

- レボフロキサシン

- モキシフロキサシン

- オフロキサシン

シタフロキサシンの独特の構造的特徴と広域スペクトル活性は、さまざまな細菌感染症の治療における貴重な抗生物質となっています。

類似化合物との比較

Sitafloxacin is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, levofloxacin, and moxifloxacin. Compared to these antibiotics, this compound has a broader spectrum of activity and is more effective against certain resistant bacterial strains . For example, this compound has shown higher activity against methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant Escherichia coli . Its unique chemical structure, which includes a spirocyclic amine moiety, contributes to its enhanced antibacterial activity and reduced susceptibility to resistance mechanisms .

Similar compounds include:

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

- Ofloxacin

This compound’s unique structural features and broad-spectrum activity make it a valuable antibiotic in the treatment of various bacterial infections.

生物活性

Sitafloxacin is a fourth-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. This article provides a detailed overview of its biological activity, including mechanisms of action, clinical efficacy, and specific case studies.

This compound targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes play critical roles in DNA replication and transcription:

- DNA Gyrase : Responsible for the supercoiling of DNA, which is vital for DNA replication.

- Topoisomerase IV : Facilitates the separation of replicated DNA strands.

This compound exhibits a balanced inhibitory effect on both enzymes, with an IC50 ratio of 1.4, indicating its dual-targeting capability. This is superior to other fluoroquinolones such as moxifloxacin (IC50 = 6.24) and ciprofloxacin (IC50 = 110) .

The binding of this compound to these enzymes leads to the formation of double-strand breaks in bacterial DNA, resulting in cell death. Its potency is further demonstrated by its ability to significantly reduce biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, achieving reductions of up to 4 log10 and 7 log10 respectively .

In Vitro Efficacy

This compound has shown remarkable in vitro activity against various bacterial strains:

Clinical Efficacy

A meta-analysis evaluated the effectiveness of this compound in treating acute bacterial infections, revealing comparable clinical response rates to other antibiotics across various infections, including complicated urinary tract infections (cUTI) and pneumonia . The findings indicated:

- Similar clinical efficacy at the end of treatment (EOT) compared to standard treatments.

- A microbiological response rate that was statistically comparable across several randomized controlled trials (RCTs).

Case Studies

- Mycoplasma Genitalium Infections : A study involving patients with macrolide-resistant M. genitalium showed that this compound achieved a cure rate of 94% in cases not previously treated with moxifloxacin, highlighting its potential as an effective alternative .

- Elderly Patients : Research suggests that this compound may be particularly beneficial for elderly patients suffering from bacterial infections due to its safety profile and efficacy, warranting further clinical trials .

Safety Profile

The safety profile of this compound has been assessed across multiple studies. Adverse effects are generally mild and include gastrointestinal disturbances and potential central nervous system effects typical of fluoroquinolones. However, its use must be carefully considered in populations with specific contraindications.

特性

IUPAC Name |

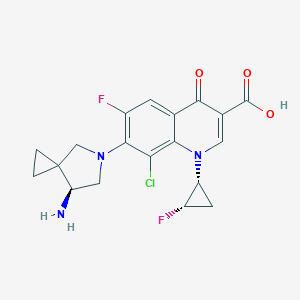

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUZDKCDAWUEGK-CYZMBNFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127254-12-0 | |

| Record name | Sitafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127254-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITAFLOXACIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。